
Estradiol 3-Enanthate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a long-acting prodrug of estradiol, which is a natural estrogen hormone. Estradiol 3-Enanthate is primarily used in hormonal birth control for women and is often combined with other hormones like dihydroxyprogesterone acetophenide .
準備方法
Synthetic Routes and Reaction Conditions
Estradiol 3-Enanthate is synthesized by esterifying estradiol with enanthic acid (heptanoic acid). The reaction typically involves the use of an acid catalyst and an organic solvent. The process can be summarized as follows:
Reactants: Estradiol and enanthic acid.
Catalyst: Acid catalyst such as sulfuric acid.
Solvent: Organic solvent like toluene or dichloromethane.
Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix estradiol and enanthic acid.
Purification: The product is purified using techniques like recrystallization or chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
化学反応の分析
Types of Reactions
Estradiol 3-Enanthate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield estradiol and enanthic acid.
Oxidation: Estradiol can be oxidized to form estrone.
Reduction: Estrone can be reduced back to estradiol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Estradiol and enanthic acid.
Oxidation: Estrone.
Reduction: Estradiol.
科学的研究の応用
Clinical Applications
1. Hormone Replacement Therapy (HRT)
- Estradiol 3-Enanthate is commonly prescribed for women undergoing menopause or those with estrogen deficiencies. It alleviates symptoms such as hot flashes and vaginal atrophy by restoring estrogen levels .
- In a study involving postmenopausal women, administration of this compound resulted in significant improvements in quality of life metrics related to menopausal symptoms .
2. Gender-Affirming Hormone Therapy
- This compound plays a crucial role in feminizing hormone therapy for transgender women. It promotes the development of female secondary sexual characteristics, such as breast development and fat redistribution .
- A retrospective study reported that participants using a regimen combining this compound with dihydroxyprogesterone acetophenide achieved higher serum estradiol levels compared to those on other therapies, with 76% expressing satisfaction with breast development .
3. Contraceptive Use
- This compound is utilized in combination with progestins as a monthly injectable contraceptive in certain regions. This application leverages its long-acting properties to provide effective birth control .
Pharmacokinetics
This compound exhibits a long duration of action, typically lasting between 20 to 30 days post-injection. Following intramuscular administration, peak estradiol levels are generally observed within 3 to 8 days, with an elimination half-life ranging from 5.6 to 7.5 days .
Pharmacokinetic Profile
Parameter | Value |
---|---|
Duration of Action | ~20–30 days |
Peak Estradiol Levels | ~283–445 pg/mL (10 mg) |
Elimination Half-Life | 5.6 to 7.5 days |
Volume of Distribution | ~5.087 L |
Research Findings
1. Impact on Lipid Metabolism
- Studies have shown that this compound can significantly reduce plasma lipid levels in lactating goats, suggesting potential benefits for lipid profiles in human applications as well.
2. Effects on Fertility
- Research indicates that the compound may alter cervical mucus properties and endometrial lining, which could affect fertility by making conditions less favorable for sperm penetration and implantation.
3. Longitudinal Studies
- A longitudinal study involving transgender women indicated that those using this compound exhibited stable estradiol levels over time, aligning with expected therapeutic ranges for effective feminization .
Case Studies
In a cohort study involving transgender women receiving this compound combined with dihydroxyprogesterone acetophenide:
- Participants: 101 transwomen
- Findings:
- Mean serum estradiol levels were significantly higher (186 pg/mL) compared to other hormonal regimens (62 pg/mL).
- A majority (76%) reported improved satisfaction regarding breast development during treatment.
作用機序
Estradiol 3-Enanthate acts as an estrogen receptor agonist. It binds to estrogen receptors in target tissues such as the breast, uterus, and brain . Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the formation of messenger RNA and subsequent protein synthesis, which mediates the physiological effects of estrogen .
類似化合物との比較
Estradiol 3-Enanthate is often compared with other estrogen esters such as:
Estradiol Valerate: Another long-acting ester of estradiol used in hormone replacement therapy.
Estradiol Cypionate: Similar to estradiol enanthate but with a different ester chain, leading to slightly different pharmacokinetics.
Ethinyl Estradiol: A synthetic form of estradiol with higher bioavailability, commonly used in oral contraceptives
Uniqueness
This compound is unique due to its long duration of action and its use in combination injectable contraceptives. Its ester chain allows for a slow and sustained release of estradiol, making it effective for long-term hormone therapy .
生物活性
Estradiol 3-enanthate (EEn) is a synthetic form of the natural hormone estradiol, primarily used in hormone replacement therapy (HRT) and for transgender hormone therapy. This article explores its biological activity, pharmacokinetics, clinical applications, and safety profile, supported by diverse research findings and data tables.
This compound is an ester of estradiol, which allows for a prolonged release of the active hormone following intramuscular injection. The chemical modification enhances its lipophilicity, leading to a slower absorption rate compared to unmodified estradiol. Upon administration, EEn is hydrolyzed by esterases to release estradiol, which then binds to estrogen receptors (ERα and ERβ) to exert its biological effects.
Pharmacokinetics
The pharmacokinetic profile of estradiol enanthate is characterized by a long half-life and sustained serum levels. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | High (after IM injection) |
Half-life | 5.6 to 7.5 days |
Peak serum concentration | Achieved within 24-48 hours |
Duration of action | Approximately 20-30 days |
Studies have shown that after a single dose of 10 mg EEn, estradiol levels can remain elevated for up to 30 days, demonstrating its suitability for long-term HRT regimens .
1. Hormonal Regulation
EEn effectively suppresses gonadotropin release from the anterior pituitary gland, leading to decreased follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels. This suppression is crucial in transgender women undergoing feminizing hormone therapy, as it helps achieve desired estrogenic effects while minimizing testosterone levels .
2. Clinical Applications
EEn is used in various clinical settings:
- Transgender Hormone Therapy : EEn has been shown to significantly increase serum estradiol levels in transgender women, with studies reporting mean levels around 186 pg/mL post-treatment compared to lower levels in those using alternative therapies .
- Menopausal Symptoms : It alleviates vasomotor symptoms associated with menopause, such as hot flashes and vaginal dryness .
- Bone Health : EEn contributes to increased bone density by inhibiting bone resorption, thus reducing the risk of osteoporosis in postmenopausal women .
Case Study: Transgender Women on EEn Therapy
A study involving 53 transgender women receiving EEn/DHPA (dihydroxyprogesterone acetate) indicated that 76% reported improved breast development satisfaction compared to other hormonal regimens. Serum estradiol levels were significantly higher in this group than in those using alternative therapies .
Clinical Trial: Estradiol Regimens Comparison
A randomized trial comparing different estradiol regimens found that participants receiving EEn experienced more stable hormonal levels and fewer fluctuations than those on oral or transdermal routes. This stability is vital for achieving consistent therapeutic outcomes in HRT .
Safety Profile and Side Effects
While EEn is generally well-tolerated, potential side effects include:
- Cardiovascular Risks : There are concerns regarding thromboembolic events associated with estrogen therapy; however, the risk appears lower with bioidentical hormones like EEn compared to synthetic alternatives .
- Breast Cancer Risk : Current evidence suggests that bioidentical hormones may carry a lower risk of breast cancer compared to synthetic progestins used alongside estrogens .
特性
CAS番号 |
55540-97-1 |
---|---|
分子式 |
C25H36O3 |
分子量 |
384.56 |
外観 |
White Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl heptanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。